REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].CC(C)([O-])C.[K+].[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>C1COCC1>[CH:15]1([C:18]2[O:19][CH:2]=[N:1][C:3]=2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:17][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
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13.4 g
|
Type
|
reactant
|
Smiles
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[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
97 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
5.4 mL
|
Type
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reactant
|
Smiles
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C1(CC1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
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Type
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ADDITION
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Details
|
Water (68 ml) and acetic acid (3.4 ml) was added to the mixture
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Type
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ADDITION
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Details
|
diisopropyl ether (2×150 ml) was added
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Type
|
CUSTOM
|
Details
|
the layers separated
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Type
|
EXTRACTION
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Details
|
The aqueous layer was further extracted with diisopropyl ether (2×150 ml)
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Type
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CUSTOM
|
Details
|
the combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(N=CO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |